N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide, commonly known as BMS-986141, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and chronic pain. It belongs to the class of compounds known as p38α mitogen-activated protein kinase (MAPK) inhibitors, which are involved in the regulation of inflammation and immune response. BMS-986141 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
BMS-986141 exerts its therapeutic effects by selectively inhibiting the activity of p38α N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide, which is a key regulator of inflammation and immune response. The compound binds to the ATP-binding pocket of p38α and prevents its activation by upstream kinases. This, in turn, reduces the production of pro-inflammatory cytokines and chemokines and inhibits the recruitment of immune cells to inflamed tissues.
Biochemical and Physiological Effects
BMS-986141 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in animal models and does not exhibit any significant toxicity or adverse effects. In preclinical studies, BMS-986141 has been shown to reduce inflammation and tissue damage in various disease models, including collagen-induced arthritis and experimental colitis. The compound has also been shown to reduce pain behavior in animal models of neuropathic pain and osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986141 has several advantages as a research tool, including its high potency and selectivity for p38α N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide. The compound is also readily available and can be easily synthesized in large quantities. However, BMS-986141 has some limitations as a research tool, including its relatively high cost and the limited availability of preclinical data on its efficacy and safety.
Zukünftige Richtungen
There are several potential future directions for the development of BMS-986141 as a therapeutic agent. One possibility is to explore its efficacy in combination with other drugs, such as biologics or small molecule inhibitors, for the treatment of autoimmune diseases. Another potential direction is to investigate its potential use in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of BMS-986141.
Synthesemethoden
The synthesis of BMS-986141 involves a multi-step process that includes the reaction of cycloheptanone with piperidine and subsequent functionalization of the resulting intermediate with various reagents. The final step involves the introduction of the amide group using N-methylcyclohexylamine. The purity and yield of the compound are optimized through various purification techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BMS-986141 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of chronic pain, such as neuropathic pain and osteoarthritis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the infiltration of immune cells into inflamed tissues.
Eigenschaften
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cycloheptanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O/c1-21-13-10-18(11-14-21)22-12-6-9-17(15-22)20-19(23)16-7-4-2-3-5-8-16/h16-18H,2-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEUDHFGVFLXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.